molecular formula C22H17ClN2O3 B303204 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B303204
M. Wt: 392.8 g/mol
InChI Key: ASQDMJOZQAMDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as C21H18ClN1O3 and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of C21H18ClN1O3 is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, C21H18ClN1O3 may reduce inflammation and pain. Additionally, C21H18ClN1O3 has been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
C21H18ClN1O3 has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, C21H18ClN1O3 has been found to reduce the levels of reactive oxygen species (ROS) in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

C21H18ClN1O3 has several advantages for lab experiments. This compound has been synthesized with high yields, making it readily available for research purposes. Additionally, C21H18ClN1O3 has been found to have low toxicity, which makes it suitable for in vivo studies. However, there are also limitations to using C21H18ClN1O3 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, the effects of C21H18ClN1O3 may vary depending on the experimental conditions, such as the dose and route of administration.

Future Directions

There are several future directions for the research of C21H18ClN1O3. One direction is to further investigate its potential as a therapeutic agent in the treatment of various cancers. Another direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of C21H18ClN1O3 and its effects on ion channels in the brain. Overall, C21H18ClN1O3 has great potential for scientific research and may lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of C21H18ClN1O3 has been achieved through various methods. One method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing C21H18ClN1O3 with high yields.

Scientific Research Applications

C21H18ClN1O3 has been found to have potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, C21H18ClN1O3 has been investigated for its potential as a therapeutic agent in the treatment of various cancers, such as breast cancer and lung cancer.

properties

Product Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17ClN2O3/c1-27-18-9-2-14(3-10-18)12-21(26)24-17-7-4-15(5-8-17)22-25-19-13-16(23)6-11-20(19)28-22/h2-11,13H,12H2,1H3,(H,24,26)

InChI Key

ASQDMJOZQAMDMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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